Methoxatin disodium salt

Catalog No.
S002186
CAS No.
122628-50-6
M.F
C14H6N2NaO8
M. Wt
353.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methoxatin disodium salt

CAS Number

122628-50-6

Product Name

Methoxatin disodium salt

IUPAC Name

disodium;2-carboxy-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylate

Molecular Formula

C14H6N2NaO8

Molecular Weight

353.19 g/mol

InChI

InChI=1S/C14H6N2O8.Na/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18;/h1-2,15H,(H,19,20)(H,21,22)(H,23,24);

InChI Key

DITJMKNNGYPPQD-UHFFFAOYSA-N

SMILES

C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)O)C(=O)O.[Na]

Description

Methoxatin/pyrroloquinoline quinone (PQQ) is mostly seen in plants, few bacteria and single cell eukaryotes, like yeast. It is mainly obtained from methylotrophic bacteria. PQQ may also present in the tissues of mammals.
Methoxatin (disodium salt) as the cofactor in bovine plasma amine oxidase from resonance Raman spectroscopy. Target:Methoxatin has been isolated from guinea-pig neutrophils. The presence of Methoxatin in guinea-pig neutrophils and suggest that it has a possible role, direct or indirect, in the O2.(-)-producing respiratory burst.

Disodium 4,5-dihydro-4,5-dioxo-1H-pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylate (Disodium PDQ) is a salt of a molecule known as pyrroloquinoline quinone (PDQ). PDQ itself is a naturally occurring cofactor found in various bacteria []. As a cofactor, it plays a crucial role in enzymatic reactions within these organisms [].

Research on Disodium PDQ

Scientific research on Disodium PDQ focuses on its potential applications due to its structural similarity to PDQ. Here are some areas of investigation:

  • Understanding enzyme function

    Researchers are using Disodium PDQ to study the specific mechanisms by which PDQ-dependent enzymes function []. This research helps to elucidate fundamental biological processes in bacteria.

  • Antibacterial drug development

    Due to its role in bacterial enzymes, Disodium PDQ is being investigated as a potential target for the development of new antibiotics []. By inhibiting the function of PDQ-dependent enzymes, researchers hope to develop new drugs to combat antibiotic-resistant bacteria.

Methoxatin disodium salt, also known as Pyrroloquinoline quinone, is a redox-active compound that serves as a cofactor in various enzymatic reactions. Its molecular formula is C14H4N2Na2O8C_{14}H_{4}N_{2}Na_{2}O_{8}, and it is recognized for its role in facilitating electron transfer processes in biological systems. Methoxatin disodium salt has gained attention due to its antioxidant properties, which help protect cells from oxidative stress and damage. This compound is primarily associated with the activity of quinoprotein glucose dehydrogenase, where it acts as a redox cycling cofactor, crucial for the metabolism of glucose and methanol .

The primary mechanism of action of PQQ is through its role as a redox cofactor in enzymes. PQQ can cycle between oxidized and reduced states, accepting electrons from one molecule and donating them to another during enzymatic reactions, influencing various cellular processes [].

  • Toxicity: Limited data exists on the specific toxicity of PQQ disodium salt. However, studies suggest PQQ itself has low toxicity in animals.
  • Flammability: Not flammable.
  • Reactivity: No major reactivity concerns reported under normal storage conditions.

  • Oxidation-Reduction Reactions: It acts as a redox cofactor, undergoing oxidation and reduction processes essential for energy metabolism.
  • Substitution Reactions: The compound can engage in substitution reactions where functional groups are replaced by others.

Common reagents involved in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide and potassium permanganate are often used.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents employed in reactions involving methoxatin disodium salt.

These reactions typically occur under controlled conditions in aqueous or organic solvents, emphasizing the importance of pH and temperature .

Methoxatin disodium salt exhibits significant biological activity, particularly as an antioxidant. It is known to enhance cellular defense mechanisms against oxidative stress by neutralizing free radicals. Additionally, it has been shown to improve cognitive functions such as memory and learning in animal models, particularly in neuroinflammatory conditions like Alzheimer's disease. The compound's role as a redox cofactor allows it to facilitate critical biochemical pathways necessary for energy production and cellular growth .

The synthesis of methoxatin disodium salt can be achieved through several methods:

  • Biosynthesis: It is naturally synthesized by certain bacteria, suggesting a microbial fermentation approach could be utilized for its production.
  • Chemical Synthesis: Laboratory methods typically involve the reaction of specific precursors under controlled conditions to yield methoxatin disodium salt. This may include the use of various organic solvents and reagents to facilitate the desired transformations.

The choice of synthesis method often depends on the intended application and required purity of the final product .

Methoxatin disodium salt has diverse applications across various fields:

  • Biotechnology: As a redox cofactor, it is utilized in enzyme-catalyzed reactions, particularly those involving glucose and methanol dehydrogenases.
  • Pharmaceuticals: Its antioxidant properties make it a candidate for formulations aimed at enhancing cognitive function and protecting against neurodegenerative diseases.
  • Food Industry: Due to its ability to mitigate oxidative damage, it may be explored as a food preservative or supplement.

Recent studies have focused on the interactions of methoxatin disodium salt with various biological molecules. For instance, investigations into its binding affinity with human serum albumin have revealed that it interacts primarily at Sudlow site I, affecting the pharmacokinetics of drugs when co-administered. Such studies highlight the importance of understanding these interactions for optimizing therapeutic strategies involving methoxatin disodium salt .

Methoxatin disodium salt shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
PyrroloquinolineHighNaturally occurring; involved in bacterial metabolism
Coenzyme Q10ModeratePrimarily functions in mitochondrial energy production
Flavin adenine dinucleotideModerateKey role in electron transport chains; involved in various enzymatic reactions

Methoxatin disodium salt's uniqueness lies in its specific role as a redox cofactor for glucose dehydrogenase and its potent antioxidant capabilities, distinguishing it from other similar compounds that may not exhibit these dual functionalities .

The biosynthesis of methoxatin disodium salt, also known as pyrroloquinoline quinone disodium salt, originates from two fundamental amino acid precursors: glutamic acid and tyrosine [1] [2]. These precursor molecules are incorporated within a ribosomally synthesized peptide designated PqqA, which serves as the initial substrate for the entire biosynthetic pathway [1] [2] [3].

The PqqA peptide is a short polypeptide typically consisting of 23 amino acid residues, with strictly conserved glutamic acid and tyrosine residues positioned at specific locations within the sequence [1] [2] [4]. In Klebsiella pneumoniae, the model organism for pyrroloquinoline quinone biosynthesis, these critical residues are located at positions 16 and 20 respectively [4]. Site-directed mutagenesis studies have definitively established that replacement of glutamate-16 with aspartate or tyrosine-20 with phenylalanine completely abolishes pyrroloquinoline quinone biosynthesis, confirming their essential role as the direct precursors to the final cofactor [4].

Early feeding experiments established the crucial connection between cellular tyrosine and glutamate levels and pyrroloquinoline quinone production [2]. These studies demonstrated that the availability of these amino acids directly influences the efficiency of the biosynthetic pathway, indicating that the metabolic pools of glutamate and tyrosine serve as the ultimate source materials for cofactor synthesis [2].

The molecular weight of the native PqqA peptide is approximately 2.5 kilodaltons, with a chemical composition that varies among bacterial species but maintains the essential glutamate and tyrosine residues[Table 1]. This peptide substrate represents the starting point for a complex series of enzymatic transformations that ultimately yield the fully oxidized pyrroloquinoline quinone structure [1] [2].

Role of PqqA-F Operon in Bacterial Synthesis

The biosynthesis of methoxatin disodium salt is orchestrated by a highly conserved gene cluster known as the pqq operon, which comprises six essential genes designated pqqA through pqqF [5] [6]. This operon has been identified in 126 prokaryotic species, predominantly gram-negative bacteria, many of which are pathogenic organisms [5]. The conservation of gene order within the operon across diverse bacterial species strongly suggests the importance of protein-protein interactions during cofactor biosynthesis [5].

PqqA Function and Regulation

The pqqA gene encodes the precursor peptide that contains the substrate amino acids for pyrroloquinoline quinone formation [1] [2]. Expression studies using pqq-lacZ protein fusions have revealed that PqqA synthesis occurs at significantly higher levels than other proteins in the pathway, suggesting that this peptide may be the rate-limiting substrate for the overall biosynthetic process [6]. Multiple copies of pqqA genes have been identified in certain bacterial species, with different copies responding differently to environmental conditions [7]. In Methylovorus species, five pqqA gene copies contribute variably to pyrroloquinoline quinone synthesis, with pqqA1, pqqA2, and pqqA4 being dominantly transcribed [7].

PqqD Recognition and Binding Function

PqqD serves as a crucial recognition element and peptide chaperone in the biosynthetic pathway [8] [3]. This protein functions as a RiPP (ribosomally synthesized and post-translationally modified peptide) recognition element that binds the PqqA precursor peptide with high affinity [8] [3]. Surface plasmon resonance and isothermal titration calorimetry studies have determined that PqqD binds PqqA with dissociation constants ranging from 130 to 390 nanomolar, indicating a tight binding interaction [3].

The nuclear magnetic resonance solution structure of PqqD reveals a compact protein fold that provides a specific binding surface for the precursor peptide [8]. The primary function of PqqD is to protect the PqqA peptide from premature proteolytic degradation while presenting the glutamate and tyrosine residues to the first catalytic enzyme, PqqE [3]. This chaperone function is essential for maintaining the integrity of the substrate throughout the initial stages of the biosynthetic pathway [3].

PqqE Radical Chemistry Initiation

PqqE represents the first catalytic enzyme in the biosynthetic pathway and belongs to the radical S-adenosyl-L-methionine enzyme superfamily [9] [10]. This enzyme contains three iron-sulfur clusters: one [4Fe-4S] cluster in the N-terminal domain responsible for S-adenosyl-L-methionine cleavage, and two additional auxiliary clusters (AuxI and AuxII) located in the C-terminal SPASM domain [9] [10]. The enzyme catalyzes the formation of a carbon-carbon bond between the glutamate and tyrosine side chains within the PqqA peptide through radical-mediated chemistry [10].

The catalytic mechanism involves reductive cleavage of S-adenosyl-L-methionine to generate a 5'-deoxyadenosyl radical, which subsequently abstracts a hydrogen atom from the substrate to initiate the cross-linking reaction [9] [10]. PqqE activity is dependent on the presence of PqqD, which forms a ternary complex with PqqA and PqqE in a 1:1:1 stoichiometry [3]. The enzyme requires a flavodoxin and flavodoxin reductase-based reduction system for proper function, with other reducing agents leading to uncoupled S-adenosyl-L-methionine cleavage [10].

PqqF and PqqG Protease Function

Following the cross-linking reaction catalyzed by PqqE, the modified PqqA peptide undergoes proteolytic processing by PqqF, and in some species, an additional protease PqqG [11] [6]. These proteases are responsible for trimming the N- and C-terminal amino acids from the cross-linked peptide to liberate the glutamate-tyrosine dipeptide substrate for subsequent enzymatic steps [2] [12]. The PqqF protein is classified as a putative protease, though its exact mechanism and substrate specificity remain incompletely characterized [11].

In Pseudomonas species, both pqqF and pqqG genes flank the canonical pqqA-pqqE biosynthesis operon, suggesting coordinated regulation of proteolytic processing [11]. Deletion studies of pqqF and pqqG in Pseudomonas putida have provided insights into their respective roles, though the precise mechanistic details of peptide hydrolysis remain to be fully elucidated [11].

PqqB Hydroxylase Activity

PqqB functions as a metallo-β-lactamase superfamily enzyme that catalyzes the hydroxylation of the cross-linked glutamate-tyrosine dipeptide [2] [13]. This enzyme exhibits promiscuous metal binding, with stable incorporation of copper, zinc, manganese, magnesium, and iron [2]. However, iron appears to be the physiologically relevant metal cofactor, as iron reconstitution leads to significant catalytic activity [13].

The enzyme catalyzes a two-step hydroxylation reaction: first converting glutamate-tyrosine to glutamate-DOPA (3,4-dihydroxyphenylalanine), followed by further hydroxylation to form glutamate-OH-DOPA quinone [13]. Both reactions are oxygen-dependent and utilize α-ketoglutarate as a co-substrate [13]. The hydroxylation mechanism involves direct oxygen incorporation from molecular oxygen, as demonstrated by isotopic labeling studies using 18O2 [13].

Catalytic Mechanisms of PqqC in Final Cyclization and Oxidation

PqqC catalyzes the final and most complex step in methoxatin disodium salt biosynthesis, performing both ring cyclization and an extraordinary eight-electron oxidation of the substrate 3a-(2-amino-2-carboxyethyl)-4,5-dioxo-4,5,6,7,8,9-hexahydroquinoline-7,9-dicarboxylic acid (AHQQ) to produce the fully oxidized pyrroloquinoline quinone [14] [15] [16]. This enzyme is remarkable for its ability to catalyze such an extensive oxidation reaction without the assistance of any redox-active metal cofactors or organic prosthetic groups [14] [15].

Structural Organization and Active Site Architecture

The crystal structure of PqqC reveals a compact seven-helix bundle that provides the structural framework for a positively charged active site cavity [14] [15]. The enzyme undergoes significant conformational changes upon substrate binding, with the active site transitioning from an open, solvent-exposed configuration in the free enzyme to a progressively more closed conformation during the catalytic cycle [14] [15] [16].

Product binding induces recruitment of fourteen conserved active site residues, including histidine-154, arginine-157, tyrosine-175, and arginine-179, which form an extended network of hydrogen bonds with the substrate [15]. These residues are crucial for substrate orientation and catalysis, as demonstrated by site-directed mutagenesis studies of histidine-84 variants (H84A and H84N), which showed significantly reduced catalytic rates compared to the wild-type enzyme [17].

Multi-Step Oxidation Mechanism

The PqqC-catalyzed reaction proceeds through four distinct stepwise oxidations, each involving specific electron acceptors and producing characteristic spectral intermediates [16]. Time-dependent acid quenching experiments combined with high-performance liquid chromatography and mass spectrometric analyses have enabled identification of the reaction intermediates and their spectral signatures [16].

The first three oxidation steps utilize molecular oxygen as the two-electron acceptor, while the fourth step uniquely employs hydrogen peroxide generated from the preceding reactions [16]. The overall stoichiometry involves consumption of three equivalents of oxygen per substrate molecule, with the production of hydrogen peroxide as an intermediate rather than as a final product [14] [16].

The reaction sequence begins with base-catalyzed cyclization to form the tricyclic ring system, potentially facilitated by tyrosine-53 acting in conjunction with lysine-214 as a catalytic dyad [15]. This cyclization involves 1,4-addition of the primary amine to the conjugated ring structure, forming the pyrrole ring that completes the pyrroloquinoline quinone scaffold [15].

Progressive Active Site Closure

A unique feature of the PqqC mechanism is the progressive closure of the active site as the enzyme proceeds through its catalytic cycle [16]. This conformational change is evidenced by the different sensitivities of the four oxidation steps to oxygen concentration, with later steps showing reduced dependence on external oxygen availability [16].

The third oxidation step is particularly noteworthy as it utilizes product hydrogen peroxide from the preceding step rather than external oxygen, producing water as the final product [16]. This internal recycling of oxidizing equivalents represents an elegant solution to the challenge of performing multiple oxidations within a single active site [16].

The final oxidation step involves reaction between oxygen and PQQH2 (reduced pyrroloquinoline quinone) trapped within the active site, proceeding approximately ten times slower than the reoxidation of PQQH2 in free solution [16]. This rate difference reflects the constraining effect of the closed active site environment on substrate mobility and oxygen access [16].

Spectroscopic Characterization of Intermediates

The PqqC-catalyzed reaction produces several distinct spectral intermediates that can be monitored by ultraviolet-visible spectroscopy [16] [17]. The initial enzyme-substrate complex exhibits absorption maxima at 532-536 nanometers, while the final enzyme-product complex shows characteristic absorption at 346-366 nanometers [16] [17].

Intermediate species absorbing between 316 and 344 nanometers have been identified and characterized [17]. Under anaerobic conditions, the H84N mutant produces a stable 344-nanometer intermediate that cannot proceed to the final 318-nanometer species, while the H84A mutant can progress through both intermediates [17]. These observations provide crucial insights into the role of specific active site residues in facilitating the complex oxidation sequence [17].

Comparative Analysis of Natural versus Synthetic Production Pathways

The production of methoxatin disodium salt can be achieved through both natural biosynthetic pathways and chemical synthetic routes, each presenting distinct advantages and limitations for industrial applications [18] [19] [20].

Natural Bacterial Production Systems

Natural production relies on bacterial fermentation using organisms that possess the complete pqq operon for pyrroloquinoline quinone biosynthesis [19] [21]. Klebsiella pneumoniae represents the most extensively studied production strain, capable of synthesizing pyrroloquinoline quinone through its endogenous biosynthetic machinery [19] [21]. Optimized fermentation conditions have achieved pyrroloquinoline quinone titers of 363.3 nanomolar per liter in shake flask cultures and up to 2371.7 nanomolar per liter in bioreactor systems [19].

The natural production pathway offers several advantages including environmentally friendly conditions, mild reaction parameters, and the absence of harsh chemical reagents[Table 3]. However, yields remain relatively low compared to chemical synthesis, and the process requires complex optimization of multiple fermentation parameters including glucose concentration, pH control, and oxygen availability [19].

Metabolic engineering approaches have been employed to enhance natural production, including the use of tandem repetitive promoters to overexpress biosynthetic genes [19]. When three repeats of the tac promoter were used to drive pqq gene expression, recombinant strains generated 1.5-fold higher pyrroloquinoline quinone levels compared to single promoter constructs [19]. Additionally, optimization of the glucose direct oxidation pathway mediated by pyrroloquinoline quinone-dependent glucose dehydrogenase has proven effective for improving overall productivity [19].

Chemical Synthetic Approaches

Chemical synthesis of methoxatin disodium salt has been accomplished through multiple synthetic routes, with the most extensively documented being a 13-step synthesis starting from 2,3-dimethoxytoluene [22]. This approach utilizes a Pfitzinger synthesis for construction of the quinoline dicarboxylic acid portion, followed by a modified Reissert indole synthesis for annulation of the pyrrole ring [22].

The 13-step synthetic route achieves overall yields of 50-70% and produces material with spectral properties identical to the natural compound [22]. Alternative synthetic approaches have reduced the number of steps to nine, starting from 2-methoxy-5-nitroaniline hydrochloride and achieving yields of 60-80% [23]. These synthetic methods offer the advantages of high purity, well-characterized products, and independence from biological systems[Table 3].

However, chemical synthesis presents significant disadvantages including the requirement for multiple synthetic steps, use of harsh reaction conditions, and reliance on organic solvents[Table 3]. Additionally, the synthetic routes typically require specialized expertise and equipment not readily available in standard fermentation facilities [22].

Recombinant Expression Systems

Recombinant expression represents a hybrid approach that combines the advantages of biological production with the control of engineered systems [24] [21]. Escherichia coli and Bacillus subtilis have been successfully employed as heterologous hosts for pyrroloquinoline quinone production using cloned pqq operons from natural producers [24] [21].

Studies comparing different promoter systems have revealed that moderate rather than strong promoters are more effective for pyrroloquinoline quinone production [21]. Recombinant Klebsiella pneumoniae strains utilizing the kanamycin resistance gene promoter achieved the highest production levels of 1700 nanomolar, demonstrating the importance of balanced gene expression for optimal pathway function [21].

The recombinant approach offers scalability and controlled production conditions while maintaining the environmental advantages of biological synthesis[Table 3]. However, this method requires genetic modification capabilities and careful optimization of expression systems to achieve maximum productivity [21].

Production Efficiency and Economic Considerations

Natural bacterial fermentation typically requires 54-66 hours for completion, while chemical synthesis involves 9-13 discrete synthetic steps that may require several days to weeks depending on the specific route and scale[Table 3]. Recombinant expression systems generally achieve production within 48-72 hours, representing a compromise between natural and synthetic approaches[Table 3].

From an economic perspective, the choice between natural and synthetic production depends on factors including required purity, production scale, and downstream applications. Chemical synthesis may be preferred for applications requiring exceptional purity and well-defined material properties, while biological production offers advantages for large-scale manufacturing and applications where environmental sustainability is prioritized[Table 3].

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

353.00218444 g/mol

Monoisotopic Mass

353.00218444 g/mol

Heavy Atom Count

25

Dates

Modify: 2023-09-13
[1]. Moog RS, et al. Evidence for methoxatin (pyrroloquinolinequinone) as the cofactor in bovine plasma amine oxidase from resonance Raman spectroscopy. Proc Natl Acad Sci U S A. 1986 Nov;83(22):8435-9.

[2]. Bishop A, et al. Methoxatin (PQQ) in guinea-pig neutrophils. Free Radic Biol Med. 1994 Oct;17(4):311-20.

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